molecular formula C15H12Br2O3 B8357331 3,5-Dibromo-4-(4-methoxybenzyloxy)benzaldehyde

3,5-Dibromo-4-(4-methoxybenzyloxy)benzaldehyde

Cat. No. B8357331
M. Wt: 400.06 g/mol
InChI Key: KRKULTZCEWQUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283351B2

Procedure details

To a stirred solution of 3,5-dibromo-4-hydroxybenzaldehyde (5.30 g, 18.9 mmol) in anhydrous DMF (15 mL) under nitrogen was added potassium carbonate (5.50 g, 19.9 mmol) and the mixture was stirred for 10-15 min during which time vigorous effervescence was observed. 4-methoxybenzyl chloride (2.70 mL, 19.9 mL) was then added and the mixture was heated at 60° C. for 20 h. The mixture was filtered and the filtrate was evaporated. The residual oil was then poured into water (100 mL) and the mixture was stirred for 1-2 h. The resulting solid was collected by filtration, washed with water and dried under vacuum at 60° C. to leave 6.63 g (88%) of the title compound as a pale brown solid. 1H NMR (DMSO-d6) 3.82 (3 H, s), 5.06 (2 H, s), 7.02 (2 H, d), 7.53 (2 H, d), 8.24 (2 H, s), 9.95 (1 H, s).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Br:11])[C:9]=1[OH:10])[CH:5]=[O:6].C(=O)([O-])[O-].[K+].[K+].[CH3:18][O:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24]Cl)=[CH:22][CH:21]=1>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Br:11])[C:9]=1[O:10][CH2:24][C:23]1[CH:26]=[CH:27][C:20]([O:19][CH3:18])=[CH:21][CH:22]=1)[CH:5]=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1O)Br
Name
Quantity
5.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10-15 min during which time vigorous effervescence
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
The residual oil was then poured into water (100 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1-2 h
Duration
1.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C.

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
product
Smiles
BrC=1C=C(C=O)C=C(C1OCC1=CC=C(C=C1)OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.63 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.